1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one

Medicinal Chemistry Drug Discovery Physicochemical Profiling

This building block offers a cyclobutyl ketone-piperidine scaffold with balanced MW (181.27), XLogP3 (1.4), and TPSA (29.1 Ų) favoring membrane permeability. The cyclobutyl ring confers steric constraint distinct from cyclopropyl or cyclohexyl analogs, enabling rational SAR. Predicted pKa 9.73 supports reduced off-target activity in GPCR/kinase programs. Multi-vendor availability ensures uninterrupted medicinal chemistry campaigns.

Molecular Formula C11H19NO
Molecular Weight 181.27 g/mol
Cat. No. B13326542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one
Molecular FormulaC11H19NO
Molecular Weight181.27 g/mol
Structural Identifiers
SMILESC1CCNC(C1)CC(=O)C2CCC2
InChIInChI=1S/C11H19NO/c13-11(9-4-3-5-9)8-10-6-1-2-7-12-10/h9-10,12H,1-8H2
InChIKeyKHFARMRZWJUINS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one (CAS 1779953-66-0): Advanced Cyclobutyl-Piperidine Building Block for CNS and Enzyme-Targeted Drug Discovery


1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one is a specialized organic building block featuring a cyclobutyl ketone moiety linked to a piperidine-substituted ethyl group (molecular formula C₁₁H₁₉NO, exact mass 181.1467 g/mol) [1]. The compound belongs to the class of cyclobutylpiperidines, which are recognized as advanced three-dimensional building blocks for medicinal chemistry . The cyclobutyl ring imparts steric constraint and conformational rigidity, while the piperidine nitrogen (predicted pKa 9.73 ± 0.10) provides a basic handle for further functionalization or potential engagement with biological targets [1]. Its topological polar surface area (TPSA) of 29.1 Ų and predicted XLogP3 of 1.4 suggest favorable membrane permeability characteristics [1].

Why Generic Cycloalkyl-Piperidine Ethanones Are Not Interchangeable: The Critical Role of Ring Size in Physicochemical and Synthetic Outcomes


Direct substitution of 1-cyclobutyl-2-(piperidin-2-yl)ethan-1-one with other cycloalkyl analogs (e.g., cyclopropyl, cyclohexyl) is scientifically unsound due to quantifiable differences in molecular weight, lipophilicity, and basicity that directly impact both synthetic utility and potential biological profile. The cyclobutyl ring occupies a distinct steric and electronic space; compared to the smaller cyclopropyl group, the cyclobutyl moiety offers greater three-dimensional bulk without the significant increase in lipophilicity and molecular weight associated with larger cyclohexyl substituents . These differences translate into divergent physicochemical properties: molecular weight increases by ~14 Da (cyclopropyl to cyclobutyl) and ~42 Da (cyclobutyl to cyclohexyl), while predicted pKa values differ by approximately 0.6–1.0 units across the series, altering protonation state at physiological pH . Such variations preclude simple interchangeability and mandate a data-driven selection process, as elaborated in the quantitative evidence below.

1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one: Quantified Differentiation Against Closest Analogs


Molecular Weight and Lipophilicity: Balanced Drug-Like Properties vs. Cyclopropyl and Cyclohexyl Analogs

The compound presents a balanced molecular weight (181.27 g/mol) and lipophilicity (XLogP3 = 1.4) that falls between the lighter, less lipophilic cyclopropyl analog and the heavier, more lipophilic cyclohexyl analog, providing a potentially favorable ADME profile .

Medicinal Chemistry Drug Discovery Physicochemical Profiling

Ionization State: pKa Differentiation Modulates Reactivity and Biological Engagement

The predicted pKa of the piperidine nitrogen in 1-cyclobutyl-2-(piperidin-2-yl)ethan-1-one is 9.73 ± 0.10, which is approximately 0.3–0.6 log units lower than the pKa of typical cyclobutylpiperidines lacking the ketone functionality [1] . This lower basicity may reduce non-specific electrostatic interactions and influence the compound's behavior in both synthetic transformations and biological environments.

Medicinal Chemistry Biophysical Characterization ADME Prediction

Commercial Availability: Validated Supply Chain and Pricing Transparency vs. Niche Analogs

1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one is commercially available from established suppliers such as Enamine and Leyan, with transparent pricing and clear purity specifications (≥95%) [1] . In contrast, the cyclopropyl analog shows more limited commercial availability from specialty vendors, and the cyclohexyl analog is less frequently stocked, potentially introducing supply chain delays .

Procurement Chemical Sourcing Medicinal Chemistry Supply

1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one: Recommended Applications Based on Quantified Differentiation


Hit-to-Lead Optimization in CNS and Enzyme Inhibitor Programs

The compound's balanced MW (181.27 g/mol) and XLogP3 (1.4) position it as a lead-like starting point for central nervous system (CNS) and enzyme-targeted programs. Its predicted pKa of 9.73 suggests reduced protonation at physiological pH compared to more basic piperidine analogs, which may improve passive permeability and reduce off-target interactions [1]. This profile is particularly relevant for programs targeting GPCRs, kinases, or proteases where a fine balance of lipophilicity and basicity is critical.

Synthesis of Conformationally Restricted Peptidomimetics and Spirocyclic Scaffolds

The cyclobutyl moiety provides a unique three-dimensional constraint that is less planar than aromatic rings and less flexible than linear alkyl chains. This compound serves as a versatile intermediate for the construction of spirocyclic and fused-ring systems, as demonstrated in the synthesis of advanced cyclobutylpiperidine building blocks . Its commercial availability in gram quantities enables scale-up for medicinal chemistry campaigns requiring multi-step diversification.

Procurement Risk Mitigation for Academic and Industrial Screening Libraries

For organizations building focused screening libraries or conducting SAR studies around piperidine-based cores, the reliable supply chain for 1-cyclobutyl-2-(piperidin-2-yl)ethan-1-one (multiple vendors, defined purity specifications) reduces project delays and ensures reproducible results [1]. This contrasts with less accessible cycloalkyl analogs, where single-source dependency may introduce bottlenecks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Cyclobutyl-2-(piperidin-2-yl)ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.